4-Benzyl-3-[3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one
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Overview
Description
4-Benzyl-3-[3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one is a complex organic compound with a unique structure that includes benzyl, bromo, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3-[3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one typically involves multiple steps, including the formation of the oxazolidinone ring and the introduction of the benzyl, bromo, and methoxyphenyl groups. Common synthetic routes may include:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.
Introduction of the Benzyl Group: This step often involves the use of benzyl halides in the presence of a base to form the benzylated intermediate.
Bromination and Methoxylation: The introduction of bromo and methoxy groups can be carried out using brominating agents (e.g., N-bromosuccinimide) and methoxylating agents (e.g., methanol in the presence of a catalyst).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-3-[3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic or bromo positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Benzyl-3-[3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzyl-3-[3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyl-3-[3-(2-chloro-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one
- 4-Benzyl-3-[3-(2-fluoro-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one
Uniqueness
4-Benzyl-3-[3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one is unique due to the presence of the bromo group, which can influence its reactivity and biological activity. The bromo group can participate in various chemical reactions, making this compound a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-benzyl-3-[3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26BrNO5/c1-32-22-11-8-19(9-12-22)24(15-20-10-13-23(33-2)16-25(20)28)26(30)29-21(17-34-27(29)31)14-18-6-4-3-5-7-18/h3-13,16,21,24H,14-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSXPUVKDPDGEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC2=C(C=C(C=C2)OC)Br)C(=O)N3C(COC3=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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